molecular formula C21H27N3S B5587662 2-cyclopropyl-4-phenyl-9-(1,3-thiazol-2-yl)-2,9-diazaspiro[5.5]undecane

2-cyclopropyl-4-phenyl-9-(1,3-thiazol-2-yl)-2,9-diazaspiro[5.5]undecane

カタログ番号 B5587662
分子量: 353.5 g/mol
InChIキー: WYJWRTLOMFZJIK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

  • The synthesis of diazaspiro[5.5]undecane derivatives involves complex organic reactions, including Michael addition and spirocyclization processes. For example, a methodology for synthesizing 2,4-diazaspiro[5.5]undecane derivatives via cascade cyclization involving [5+1] double Michael addition reactions has been developed, showing high yields and versatility in introducing aryl and heteroaryl substituents (Islam et al., 2017).

Molecular Structure Analysis

  • The molecular structure of diazaspiro[5.5]undecane derivatives often features a cyclohexanone unit preferring a chair conformation, as revealed by NMR and X-ray crystallography. This conformation is critical for understanding the compound's chemical behavior and interactions (Islam et al., 2017).

Chemical Reactions and Properties

  • Diazaspiro[5.5]undecane compounds participate in various chemical reactions, including aminomethylation, which leads to the formation of new spirocyclic derivatives. These reactions are essential for further functionalization and exploration of the compound's chemical space (Khrustaleva et al., 2018).

Physical Properties Analysis

  • The physical properties, such as solubility and crystallinity, of diazaspiro[5.5]undecane derivatives, can be inferred from studies focusing on closely related structures. For instance, the crystal structure analysis provides insights into the intermolecular interactions that influence these properties (Zeng et al., 2021).

科学的研究の応用

CCR8 Antagonists for Treating Respiratory Diseases

Compounds within the diazaspiro[5.5]undecane class, including derivatives similar to the specified compound, have been identified as CCR8 antagonists. These compounds are suggested to be useful in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Dr. Peter Norman, 2007).

Synthesis of Nitrogen Containing Spiro Heterocycles

Research has explored the efficient, catalyst-free synthesis of nitrogen-containing spiro heterocycles, including 2,4-diazaspiro[5.5]undecane derivatives. These compounds are synthesized via a [5 + 1] double Michael addition reaction, highlighting the versatility of diazaspiro[5.5]undecane scaffolds in organic synthesis (K. Aggarwal, Kanika Vij, J. Khurana, 2014).

Base Promoted Synthesis of Diazaspiro[5.5]undecane Derivatives

Another study developed a methodology for the synthesis of diazaspiro[5.5]undecane derivatives via a base-promoted [5+1] double Michael addition reaction. This process illustrates the compound's relevance in synthesizing biologically active spiro-heterocyclic derivatives (M. Islam, A. Barakat, et al., 2017).

Privileged Heterocycles in Drug Development

1,9-Diazaspiro[5.5]undecanes, including those related to the specified compound, are considered privileged heterocycles due to their significant bioactivity. These compounds have potential applications in treating obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders (D. Blanco‐Ania, R. Heus, F. Rutjes, 2017).

Synthesis and Photophysical Studies

The synthesis and photophysical studies of diazaspiro[5.5]undecane derivatives, including structural analysis through X-ray crystallography and NMR, have been explored. These studies provide insights into the structural dynamics and potential applications of these compounds in materials science and molecular engineering (K. Aggarwal, J. Khurana, 2015).

特性

IUPAC Name

2-(2-cyclopropyl-4-phenyl-2,9-diazaspiro[5.5]undecan-9-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3S/c1-2-4-17(5-3-1)18-14-21(16-24(15-18)19-6-7-19)8-11-23(12-9-21)20-22-10-13-25-20/h1-5,10,13,18-19H,6-9,11-12,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYJWRTLOMFZJIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC3(C2)CCN(CC3)C4=NC=CS4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-4-phenyl-9-(1,3-thiazol-2-YL)-2,9-diazaspiro[5.5]undecane

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。